REACTION_SMILES
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[Br+2:12]([O-:13])([O-:14])[O-:15].[CH3:17][CH2:18][O:19][C:20]([CH3:21])=[O:22].[F:1][c:2]1[c:3]([CH3:11])[cH:4][cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[Na+:16].[Na+:27].[OH2:28].[S:23](=[O:24])([OH:25])[O-:26]>>[F:1][c:2]1[c:3]([CH2:11][Br:12])[cH:4][cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Br+2]([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=S([O-])O
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Name
|
|
Type
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product
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Smiles
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O=[N+]([O-])c1ccc(CBr)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |